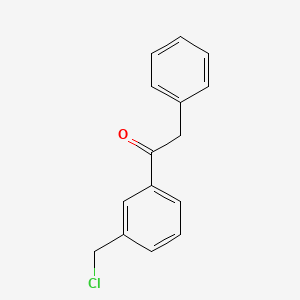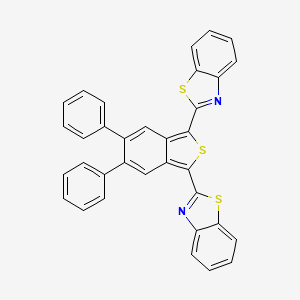
2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiene core flanked by benzothiazole groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzothiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescent properties are attributed to its ability to undergo excited state proton transfer (ESPT) processes, which are influenced by its molecular structure .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in catalysis.
2,2’-Bis(3-phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in organic synthesis.
Uniqueness
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) stands out due to its unique structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications make it a valuable compound for further research and development.
Properties
CAS No. |
643768-28-9 |
|---|---|
Molecular Formula |
C34H20N2S3 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5,6-diphenyl-2-benzothiophen-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H20N2S3/c1-3-11-21(12-4-1)23-19-25-26(20-24(23)22-13-5-2-6-14-22)32(34-36-28-16-8-10-18-30(28)38-34)39-31(25)33-35-27-15-7-9-17-29(27)37-33/h1-20H |
InChI Key |
FIRSNRAUMTWPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(SC(=C3C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
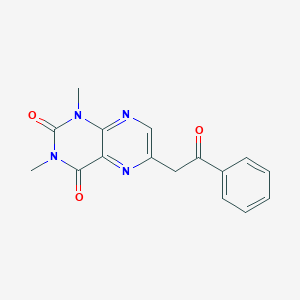
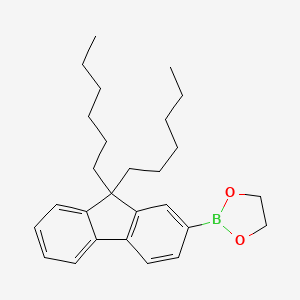
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
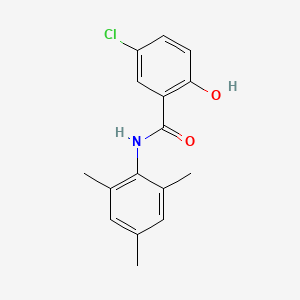
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
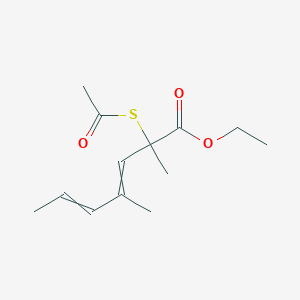
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
